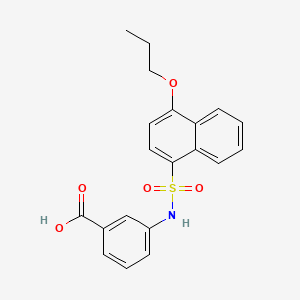
COBALTBLUE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt blue is a vibrant blue pigment made from cobalt salts, known for its intense hue and excellent lightfastness. This pigment became widely used in the 19th century, especially in painting, ceramics, and glassmaking, marking a significant advancement in the art materials available to artists during this time . Chemically, cobalt blue pigment is cobalt (II) oxide-aluminium oxide, or cobalt (II) aluminate, CoAl₂O₄ .
Wissenschaftliche Forschungsanwendungen
Cobalt blue has a wide range of scientific research applications:
Chemistry: Used as a pigment in ceramics, glass, and plastics due to its stability and intense color.
Biology: Cobalt compounds are used in the study of vitamin B12 and its role in biological systems.
Medicine: Cobalt-60, a radioactive isotope, is used in cancer treatment and medical imaging.
Industry: Used in the production of lithium-ion batteries, catalysts, and as a drying agent in paints.
Wirkmechanismus
Target of Action
Cobalt blue, chemically known as cobalt (II) oxide-aluminium oxide or cobalt (II) aluminate (CoAl₂O₄), primarily interacts with its surroundings in the form of a pigment. Its primary targets are the materials it colors, such as ceramics, glass, and paint. Historically, cobalt blue has been used to add a vivid blue hue to Chinese porcelain, jewelry, and decorative items. It is lighter and less intense than the iron-cyanide-based pigment Prussian blue .
Mode of Action
When cobalt (II) oxide is sintered with aluminium oxide (alumina) at 1200 °C, it forms cobalt blue. The resulting pigment, CoAl₂O₄, exhibits distinct blue coloration due to absorption bands around 18,000, 17,000, and 16,000 cm⁻¹. These bands arise even at low concentrations (a few parts per million), making cobalt blue visually striking .
Biochemical Pathways
Cobalt blue doesn’t directly participate in biochemical pathways within living organisms Instead, it plays a role in artistic and decorative contexts. Understanding these factors can optimize energy-saving processes during fabrication .
Action Environment
Environmental factors, such as temperature, humidity, and exposure to light, can influence cobalt blue’s efficacy and stability. For instance, prolonged exposure to sunlight may cause fading, while specific firing conditions during production impact its final color. Artists and craftsmen consider these factors when working with cobalt blue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt blue is prepared by heating a mixture of cobalt (II) chloride (CoCl₂) and aluminium oxide (Al₂O₃). The mixture is first homogenized in a mortar and then heated in a test tube with the aid of a Bunsen burner for several minutes . Another method involves mixing cobalt oxide, alumina, and alkali metal salt, followed by roasting the mixture at high temperatures to produce cobalt blue pigment .
Industrial Production Methods: The industrial production of cobalt blue involves several steps:
Raw Material Preparation: High purity cobalt oxide, aluminium oxide, and alkali metal salt are used.
Synthesis Reaction: The raw materials are mixed and roasted in a high-temperature furnace.
Post-Treatment: The crude product is ground, classified, and washed to obtain pure cobalt blue pigment.
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt blue undergoes various chemical reactions, including:
Oxidation: Reacts with fluorine at 520 K to form cobalt (III) fluoride (CoF₃).
Reduction: Can be reduced to cobalt (II) oxide under certain conditions.
Substitution: Forms complex ions with ligands such as chloride and thiocyanate
Common Reagents and Conditions:
Oxidation: Fluorine gas (F₂) at 520 K.
Reduction: Hydrogen gas (H₂) under controlled conditions.
Substitution: Ammonium thiocyanate (NH₄SCN) in aqueous solution
Major Products:
Oxidation: Cobalt (III) fluoride (CoF₃).
Reduction: Cobalt (II) oxide (CoO).
Substitution: Tetraisothiocyanatocobaltate (II) ion ([Co(NCS)₄]²⁻)
Vergleich Mit ähnlichen Verbindungen
Cobalt blue is unique among blue pigments due to its stability and vibrant color. Similar compounds include:
Prussian Blue: An iron-cyanide based pigment, lighter and less intense than cobalt blue.
Ultramarine Blue: A synthetic pigment chemically identical to lapis lazuli, more transparent and jewel-like compared to the opaque and velvety cobalt blue.
Cerulean Blue: Made from cobalt tin oxide, less expensive and slightly greener in hue compared to cobalt blue.
Cobalt blue’s unique properties, such as its stability and intense color, make it a valuable pigment in various applications, distinguishing it from other blue pigments.
Eigenschaften
CAS-Nummer |
1345-16-0 |
|---|---|
Molekularformel |
CoO·Al2O3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



